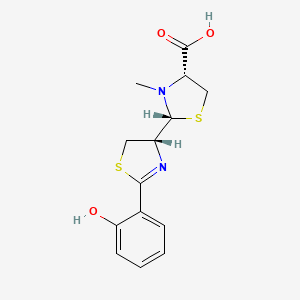

(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid

Overview

Description

(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid is a siderophore produced by the bacterium Pseudomonas aeruginosa. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to sequester iron from the environment, which is essential for their growth and metabolism . This compound plays a crucial role in the iron acquisition process, especially under iron-limited conditions, and contributes to the pathogenicity of Pseudomonas aeruginosa .

Mechanism of Action

Target of Action

Pyochelin, also known as Pyochelin I, is a siderophore produced by Pseudomonas aeruginosa, a common Gram-negative bacterium . The primary targets of Pyochelin are metal ions, specifically iron (Fe^3+), but it can also chelate other metals such as zinc (Zn^2+), nickel (Ni^2+), and cobalt (Co^2+) . These metal ions are essential for various biological processes within the bacterial cells .

Mode of Action

Pyochelin interacts with its targets by chelating or binding to them, facilitating their uptake into the bacterial cells . It has a moderate but significantly higher affinity for Fe^3+ than previously reported . Pyochelin also strongly chelates divalent metals such as Zn^2+ and Cu^2+, forming predominantly 1:2 (M^2+/Pyochelin) complexes . The formation of the ferric Pyochelin complexes proceeds through a dissociative ligand interchange mechanism involving two protonated species of Pyochelin and the Fe(OH)^2+ species of Fe^3+ .

Biochemical Pathways

Pyochelin affects the iron absorption pathways in Pseudomonas aeruginosa. It shares inner membrane transporters such as FptX, PchHI, and FepBCDG with another molecule, Pseudomonas Quinolone Signal (PQS), to mediate iron uptake . . Furthermore, PQS and Pyochelin-mediated signaling operate to a large extent via these inner membrane transporters .

Pharmacokinetics

It is known that pyochelin facilitates the absorption of iron and other metal ions into bacterial cells

Result of Action

The molecular and cellular effects of Pyochelin’s action primarily involve the regulation of metal ion homeostasis within the bacterial cells . By chelating metal ions and facilitating their uptake, Pyochelin plays a crucial role in ensuring the availability of these essential ions for various biological processes . Moreover, Pyochelin can cause cell death by enhancing the production of intracellular reactive oxygen species (ROS) over time .

Action Environment

Environmental factors can influence the production and action of Pyochelin. For instance, the synthesis of Pyochelin is regulated by quorum sensing (QS), a process that allows bacteria to coordinate their behavior based on population density . Additionally, environmental factors can affect the production of Pyochelin

Biochemical Analysis

Biochemical Properties

Pyochelin is assembled by a thiotemplate mechanism from salicylate and two molecules of cysteine . Several proteins encoded by the PA14GI-6 gene in Pseudomonas aeruginosa are involved in its biosynthesis . For instance, PA14_54940 codes for a bifunctional salicylate synthase/salicyl-AMP ligase, which generates and activates salicylate .

Cellular Effects

The presence of pyochelin influences various cellular processes. It is involved in the regulation of iron homeostasis, which is critical for many cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyochelin exerts its effects at the molecular level through binding interactions with biomolecules. It strongly chelates divalent metals such as iron (III), copper (II), and zinc (II), forming predominantly 1:2 (M2+/Pyochelin) complexes .

Metabolic Pathways

Pyochelin is involved in the metabolic pathways related to iron homeostasis. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid can be synthesized through a series of chemical reactions involving the condensation of salicylate and cysteine derivatives. The synthetic route typically involves the formation of a thiazoline ring followed by cyclization to form the final pyochelin structure .

Industrial Production Methods: Industrial production of pyochelin involves the cultivation of Pseudomonas aeruginosa in iron-limited media to induce the production of siderophores. The bacteria are then harvested, and pyochelin is extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyochelin sulfoxide.

Reduction: Reduction of pyochelin can lead to the formation of dihydropyochelin.

Substitution: this compound can participate in substitution reactions, particularly with metal ions to form metal-pyochelin complexes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Metal salts like ferric chloride for iron complexation.

Major Products Formed:

Oxidation: this compound sulfoxide.

Reduction: Dihydropyochelin.

Substitution: Metal-pyochelin complexes (e.g., iron-pyochelin complex).

Scientific Research Applications

(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry:

Biology:

- Investigated for its role in microbial iron acquisition and its impact on microbial ecology and competition .

Medicine:

- Studied for its potential as a therapeutic target to inhibit iron acquisition in pathogenic bacteria, thereby reducing their virulence .

Industry:

Comparison with Similar Compounds

Pyoverdine: Another siderophore produced by Pseudomonas aeruginosa, with a higher affinity for iron compared to pyochelin.

Enterobactin: A siderophore produced by Escherichia coli, known for its extremely high affinity for iron.

Ferrichrome: A siderophore produced by fungi, also involved in iron acquisition.

Uniqueness of (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid:

- This compound has a moderate affinity for iron compared to other siderophores like pyoverdine and enterobactin .

- It plays a unique role in the pathogenicity of Pseudomonas aeruginosa, particularly in iron-limited environments .

- This compound’s structure and biosynthesis pathway are distinct from other siderophores, making it a valuable model for studying siderophore-mediated iron transport .

Properties

IUPAC Name |

(2R,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBZAGXTZXPYND-GBIKHYSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CS[C@@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318690 | |

| Record name | Pyochelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79236-62-7, 69772-54-9 | |

| Record name | Pyochelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79236-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyochelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyochelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

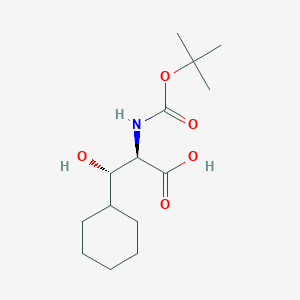

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)

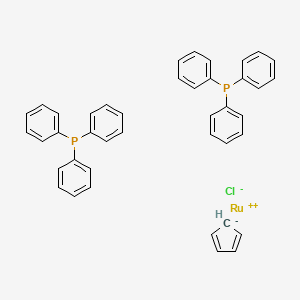

![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)

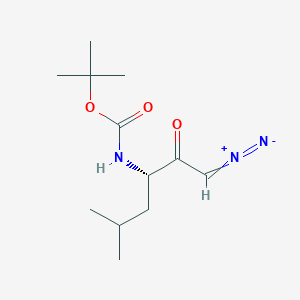

![dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B1142055.png)